2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Overview
Description
2-Chloro-5-fluoro-4-methyl-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFN2O2 and a molecular weight of 190.56 g/mol . This compound is characterized by the presence of chlorine, fluorine, methyl, and nitro substituents on a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-5-fluoro-4-methyl-3-nitropyridine involves the nitration of 2-chloro-5-fluoro-4-methylpyridine. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Another synthetic route involves the reaction of 3-nitro-4-methylpyridine-2-one with phosphorus oxychloride in the presence of a solvent like 1,2-dichloroethane. The reaction is conducted at elevated temperatures (70-75°C) for several hours, followed by neutralization and extraction to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with iron powder and hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Aminopyridines: Formed by the reduction of the nitro group.
Carboxypyridines: Formed by the oxidation of the methyl group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-5-fluoro-4-methyl-3-nitropyridine is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agricultural Chemistry: As a precursor for the synthesis of agrochemicals, including herbicides and insecticides.
Material Science: In the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methyl-3-nitropyridine: Lacks the fluorine substituent, which may affect its reactivity and applications.
2-Chloro-3-methyl-5-nitropyridine:
2-Fluoro-3-nitropyridine: Lacks the chlorine and methyl groups, which can influence its chemical properties and reactivity.
Uniqueness
2-Chloro-5-fluoro-4-methyl-3-nitropyridine is unique due to the combination of chlorine, fluorine, methyl, and nitro substituents on the pyridine ring. This specific arrangement of substituents imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-methyl-3-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAURUOPOPAEEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652055 | |
Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-51-0 | |
Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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